Doxylamine N-Oxide

Description

Propriétés

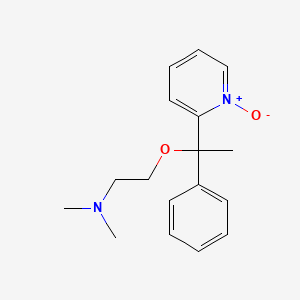

IUPAC Name |

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHSMRZIRBUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99430-77-0 | |

| Record name | 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Pharmacological & Analytical Profile of Doxylamine N-Oxide

Executive Summary

Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical critical quality attribute (CQA) in the lifecycle of Doxylamine Succinate formulations. While Doxylamine itself is a first-generation antihistamine with pronounced sedative and anticholinergic properties, its N-oxide derivative serves a dual role: it is a primary oxidative metabolite formed in vivo and a degradation impurity formed ex vivo during stability storage.

For drug development professionals, Doxylamine N-Oxide presents a specific challenge: it is thermally unstable, complicating gas chromatography (GC) analysis, and possesses a unique pharmacokinetic profile due to potential bioreduction. This guide delineates the pharmacological properties, robust synthesis protocols, and validated analytical strategies required to control this compound in compliance with ICH Q3A/B guidelines.

Chemical Identity & Properties

Doxylamine N-Oxide results from the oxidation of the tertiary dimethylamine group on the Doxylamine side chain. This structural modification introduces a coordinate covalent N–O bond, significantly increasing polarity and altering solubility profiles compared to the parent lipophilic amine.

| Property | Data |

| IUPAC Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine N-oxide |

| Molecular Formula | C₁₇H₂₂N₂O₂ |

| Molecular Weight | 286.37 g/mol |

| Polarity | High (zwitterionic character at neutral pH) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar ethers |

| Stability | Thermally labile (susceptible to Cope elimination >100°C) |

Metabolic & Pharmacological Profile[2][3][4]

Biotransformation Pathway

In the human body, Doxylamine undergoes extensive hepatic metabolism.[1] While Cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9) drive N-desmethylation, the formation of Doxylamine N-Oxide is mediated primarily by Flavin-containing Monooxygenases (FMOs) and specific CYP isoforms.

Crucially, this pathway is bidirectional. While the N-oxide is a clearance product excreted in urine, it can also undergo retro-reduction —a phenomenon where gut bacteria or hepatic reductases convert the N-oxide back into the active parent drug, potentially extending the pharmacological half-life.

Pharmacodynamics

-

Receptor Affinity: Like most antihistamine N-oxides, Doxylamine N-Oxide exhibits significantly reduced affinity for the H1 histamine receptor compared to Doxylamine. The bulky, polar oxide group hinders the precise fit required for the hydrophobic pocket of the GPCR.

-

Toxicological Relevance: It is generally considered less toxic than the parent compound regarding sedation and anticholinergic effects. However, as a structural analogue, it is monitored strictly as an organic impurity (limit typically NMT 0.10-0.15%) to prevent unspecified toxicological burden.

Pathway Visualization

The following diagram illustrates the oxidative formation and reductive recycling of Doxylamine N-Oxide.

Figure 1: Metabolic interplay showing the reversible oxidation of Doxylamine.

Synthesis Protocol (Reference Standard)

To validate analytical methods, researchers must synthesize high-purity Doxylamine N-Oxide. The following protocol utilizes Hydrogen Peroxide (H₂O₂) as a clean oxidant, avoiding the difficult byproducts associated with m-Chloroperbenzoic acid (mCPBA).

Reagents Required[5]

-

Precursor: Doxylamine Succinate (converted to free base).

-

Oxidant: Hydrogen Peroxide (30% w/w aq).[2]

-

Solvent: Methanol (MeOH) or Glacial Acetic Acid.

-

Quenching Agent: Platinum black or Catalase (to degrade excess H₂O₂).

Step-by-Step Workflow

-

Free Base Preparation: Dissolve Doxylamine Succinate in water, basify with 1N NaOH to pH 10, and extract with Dichloromethane (DCM). Evaporate DCM to obtain Doxylamine free base oil.

-

Oxidation: Dissolve 1.0 eq of Doxylamine free base in Methanol (10 volumes).

-

Addition: Dropwise add 5.0 eq of 30% H₂O₂ at 0°C.

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 24 hours. Monitor by TLC (System: MeOH/DCM 1:9). The N-oxide will appear as a more polar spot (lower Rf).

-

Quenching: Add a catalytic amount of Platinum black to decompose excess peroxide (bubbling indicates active decomposition). Filter off the catalyst.

-

Purification: Concentrate the filtrate in vacuo. The residue is often a hygroscopic oil/solid. Recrystallize from Acetone/Ether if solid, or use Preparative HPLC for high purity (>99%).

Figure 2: Synthetic workflow for generating Doxylamine N-Oxide reference material.

Analytical Strategy & Control

The Thermal Instability Challenge

Critical Warning: Doxylamine N-Oxide cannot be accurately quantified using standard Gas Chromatography (GC) methods. At injector port temperatures (>150°C), N-oxides undergo Cope Elimination , degrading into the corresponding hydroxylamine and olefin. This leads to false negatives for the impurity and false positives for degradation products.

Recommended Method: HPLC-UV or LC-MS

Liquid Chromatography (LC) is the mandatory standard for N-oxide analysis.

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate (pH 5.5)

-

B: Acetonitrile

-

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection:

-

UV: 262 nm (Standard QC limits).

-

MS: ESI Positive Mode (M+H = 287.17 m/z).

-

-

Retention Time: Doxylamine N-Oxide typically elutes before Doxylamine due to increased polarity.

Regulatory Limits (USP/EP Context)

In the context of "Organic Impurities" for Doxylamine Succinate:

-

Specified Impurity Limit: NMT 0.10% - 0.15% (depending on monograph version).

-

Total Impurities: NMT 1.0%.[3]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from [Link]

- Zhang, D., et al. (2002).Drug metabolism and pharmacokinetics: N-Oxide metabolites. Current Drug Metabolism.

- Cerniglia, C. E., et al.Microbial transformation of antihistamines.

Sources

Metabolic Pathway of Doxylamine to Doxylamine N-Oxide: Mechanisms, Kinetics, and Bioanalysis

Executive Summary

The metabolic conversion of doxylamine (DOX) to Doxylamine N-Oxide (DNO) represents a critical, albeit often secondary, clearance pathway for this first-generation H1-antagonist. While N-demethylation via CYP2D6, CYP1A2, and CYP2C9 constitutes the primary metabolic route, N-oxidation provides unique insights into the drug's stereoselective handling and oxidative stability. This guide details the mechanistic basis of this transformation, the specific enzymatic drivers, and a validated LC-MS/MS workflow for its quantitation in biological matrices. Understanding this pathway is essential for assessing metabolite-mediated toxicity, retro-reduction phenomena, and impurity profiling in stability studies.

Chemical & Mechanistic Basis[1][2]

The Substrate: Doxylamine Succinate

Doxylamine is a chiral tertiary amine ether. It exists as a racemate (R/S), with the tertiary dimethylamine group being the site of metabolic vulnerability.

-

Chemical Name: N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine.[1][2][3][4]

-

Molecular Weight: 270.37 g/mol (Free base).

-

Key Structural Feature: The steric bulk of the phenyl and pyridyl rings adjacent to the ether linkage influences enzyme accessibility to the nitrogen lone pair.

The Reaction: N-Oxidation

The formation of Doxylamine N-Oxide involves the direct oxygenation of the tertiary nitrogen. Unlike N-demethylation, which proceeds via a carbinolamine intermediate followed by C-N bond cleavage, N-oxidation is a direct coordinate covalent bond formation between the nitrogen lone pair and an oxygen atom.

Mechanism:

-

Enzyme Binding: The lipophilic DOX molecule binds to the active site of the monooxygenase.

-

Electron Transfer: The nitrogen lone pair undergoes a single electron transfer (SET) to the high-valent enzyme-oxygen complex (typically Compound I in CYPs or the hydroperoxy-flavin in FMOs).

-

Oxygen Rebound: The oxygen is transferred to the nitrogen cation radical, forming the N-oxide.

Enzymology: CYP vs. FMO

While cytochrome P450s (CYP2D6, CYP1A2, CYP2C9) are the established drivers of doxylamine demethylation, the N-oxidation of tertiary amines is frequently catalyzed by Flavin-containing Monooxygenases (FMOs) , particularly FMO3 in the liver, alongside specific CYP isoforms.[5]

-

CYP Contribution: CYP-mediated N-oxidation is possible but often competes with N-dealkylation.

-

FMO Contribution: FMOs are distinct in that they do not catalyze N-dealkylation efficiently. Consequently, in systems where CYP activity is inhibited or low, FMO3 becomes the dominant architect of the N-oxide metabolite.

-

Retro-Reduction: A critical physiological feature of N-oxides is their ability to undergo retro-reduction back to the parent amine under hypoxic conditions or via reductase activity (e.g., aldehyde oxidase, hemoglobin), potentially creating a futile metabolic cycle.

Visualization of Signaling & Metabolic Pathways

The following diagram illustrates the parallel metabolic pathways of doxylamine, highlighting the divergence between oxidative demethylation and direct N-oxidation.

Figure 1: Metabolic divergence of Doxylamine showing the competition between N-demethylation (CYP-driven) and N-oxidation (FMO/CYP-driven), including the retro-reduction loop.[6]

Experimental Protocols (Self-Validating Systems)

To rigorously study this pathway, we employ a Targeted LC-MS/MS Workflow . This protocol is designed to be self-validating by including internal standards and monitoring specific mass transitions that distinguish the N-oxide from isobaric hydroxylated metabolites.

In Vitro Incubation Protocol

Objective: Generate Doxylamine N-Oxide using Human Liver Microsomes (HLM) or Recombinant Enzymes.

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

-

Substrate Solution: Dissolve Doxylamine Succinate in methanol to 10 mM stock. Dilute to 10 µM in buffer (final organic content <1%).

-

Enzyme Mix: Thaw HLM (20 mg/mL protein) on ice. Dilute to 0.5 mg/mL final concentration in the reaction vial.

-

Control A: Heat-inactivated microsomes (Negative Control).

-

Control B: Incubation without NADPH (Cofactor Control).

-

-

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Termination: At t=30 min, quench with ice-cold Acetonitrile containing Doxylamine-d5 (Internal Standard).

-

Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

LC-MS/MS Bioanalytical Method

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500 or equivalent). Ionization: Electrospray Ionization (ESI), Positive Mode.[7][8][9]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 min.

Mass Transitions (MRM)

The N-oxide is identified by its unique molecular weight (+16 Da over parent) and characteristic fragmentation.

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Collision Energy (eV) | Rationale for Transition |

| Doxylamine | 271.2 | 182.1 | 25 | Cleavage of ether linkage; loss of dimethylaminoethyl. |

| Doxylamine N-Oxide | 287.2 | 182.1 | 28 | Cleavage of ether linkage; charge retention on pyridyl-phenyl moiety. |

| Doxylamine N-Oxide (Qual) | 287.2 | 271.2 | 20 | Neutral loss of Oxygen (-16 Da); characteristic of N-oxides. |

| Doxylamine-d5 (IS) | 276.2 | 187.1 | 25 | Matches parent fragmentation pattern. |

Validation Check: The "Qual" transition (287->271) is specific to N-oxides. If this peak is absent, the metabolite is likely a ring-hydroxylated variant (stable C-OH), not the labile N-oxide.

LC-MS/MS Workflow Visualization

Figure 2: Step-by-step LC-MS/MS workflow for the extraction, separation, and quantitation of Doxylamine and its N-oxide metabolite.

Clinical & Toxicological Implications

Retro-Reduction & Drug Accumulation

Doxylamine N-oxide is not merely an elimination product. In hypoxic tissues or under specific enzymatic conditions (e.g., high aldehyde oxidase activity), the N-oxide can be reduced back to the parent doxylamine. This "metabolic reservoir" effect can lead to:

-

Prolonged Half-life: The apparent half-life of doxylamine may be extended beyond the standard 10-12 hours in patients with compromised oxidative capacity.

-

Tissue Specificity: Reduction often occurs in the gut microbiome or hypoxic tumor environments, potentially altering local drug concentrations.

Impurity Profiling

Doxylamine N-oxide (CAS 97143-65-2) is a known oxidative degradation product. In drug development, it must be monitored as an impurity in the drug substance. Its presence indicates exposure to oxidative stress (peroxides, air) during manufacturing or storage.

Pharmacological Activity

While the parent doxylamine is a potent H1-inverse agonist, the N-oxide is generally considered to have significantly reduced affinity for the H1 receptor due to the polarity and steric hindrance of the N-oxide group. However, it remains a marker of metabolic throughput.

References

-

Bookstaff, R. C., et al. (1996). "Effects of doxylamine succinate on thyroid hormone balance and enzyme induction in mice." Toxicology and Applied Pharmacology. Link

-

Zhang, H., et al. (2022). "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Krueger, S. K., & Williams, D. E. (2005).[10] "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." Pharmacology & Therapeutics. Link

-

Sahi, J., et al. (2008). "Metabolism and Transporter-Mediated Drug-Drug Interactions of the Antihistamine Doxylamine." Drug Metabolism and Disposition. Link

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 3162, Doxylamine." PubChem. Link

Sources

- 1. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Doxylamine N-Oxide | CAS.97143-65-2 [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

Doxylamine N-Oxide CAS number 97143-65-2.

CAS Number: 97143-65-2 Role: Primary Oxidative Impurity & Pharmacological Metabolite Target Audience: Pharmaceutical Scientists, Analytical Chemists, and Toxicology Researchers

Part 1: Executive Technical Summary

Doxylamine N-Oxide (CAS 97143-65-2) is the primary oxidative degradation product and a Phase I metabolite of the first-generation antihistamine Doxylamine Succinate. In drug development, it serves two critical functions: as a structural alert impurity that must be monitored under ICH Q3A/B guidelines, and as a biomarker for hepatic flavin-containing monooxygenase (FMO) activity.

This guide addresses the specific challenges associated with Doxylamine N-Oxide, particularly its tendency to undergo in-source reduction during mass spectrometry (reverting to the parent drug), which often leads to underestimation of impurity levels and overestimation of active pharmaceutical ingredient (API) potency.

Part 2: Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| Chemical Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide |

| Molecular Formula | C₁₇H₂₂N₂O₂ |

| Molecular Weight | 286.37 g/mol |

| Appearance | Viscous oil or hygroscopic solid (depending on salt form) |

| Solubility | Soluble in Methanol, DMSO, Water; Sparingly soluble in hexanes |

| pKa (Calculated) | ~4.5 (N-oxide oxygen), distinctly different from Doxylamine (~9.[1]2) |

| Key Stability Risk | Thermolabile; susceptible to deoxygenation (Cope elimination or reduction) |

Part 3: Synthesis of Reference Standard

Note: This protocol describes the preparation of the N-oxide for use as a qualified analytical reference standard.

Principle: Direct oxidation of the tertiary amine moiety of Doxylamine using meta-chloroperoxybenzoic acid (mCPBA). This method is preferred over hydrogen peroxide (

Protocol: Selective N-Oxidation

-

Dissolution: Dissolve 1.0 eq (approx. 500 mg) of Doxylamine free base in 10 mL of Dichloromethane (DCM) at 0°C.

-

Addition: Dropwise add 1.1 eq of mCPBA (dissolved in DCM) over 15 minutes. Maintain temperature <5°C to prevent N-oxide over-oxidation or side reactions on the pyridine ring.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM; N-oxide will be significantly more polar/lower

than parent). -

Quench & Wash: Wash the organic layer with 10% aqueous

(3x) to remove m-chlorobenzoic acid byproduct. -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% -

Validation: Confirm structure via

-NMR (Look for downfield shift of the

Part 4: Analytical Profiling & The "Reversion" Phenomenon

The Core Challenge: In-Source Fragmentation

A critical error in quantifying N-oxides is their thermal instability in the Electrospray Ionization (ESI) source. High desolvation temperatures can cleave the N-O bond, causing the N-oxide to be detected as the parent Doxylamine (

Mitigation Strategy:

-

Source Temperature: Lower ESI source temperature (e.g., <350°C).

-

Chromatographic Separation: Ensure baseline resolution between Doxylamine and Doxylamine N-Oxide. If they co-elute, the reduced N-oxide will be indistinguishable from the parent drug.

High-Resolution LC-MS/MS Protocol

System: UHPLC coupled to Triple Quadrupole MS

Column: C18 Charged Surface Hybrid (CSH),

-

A: 10 mM Ammonium Formate in Water (pH 3.5)

-

B: Acetonitrile

Gradient:

| Time (min) | % B | Flow (mL/min) |

|---|---|---|

| 0.0 | 5 | 0.4 |

| 5.0 | 40 | 0.4 |

| 7.0 | 90 | 0.4 |

| 7.1 | 5 | 0.4 |

MS/MS Transitions:

-

Doxylamine N-Oxide:

(Loss of Oxygen/OH) or -

Doxylamine (Parent):

.

Part 5: Visualization of Metabolic & Analytical Pathways

Diagram 1: Degradation & Metabolism Pathway

This diagram illustrates the dual origin of the N-oxide (oxidative stress vs. enzymatic metabolism) and its analytical fate.

Caption: Figure 1. Formation of Doxylamine N-Oxide via storage oxidation or hepatic metabolism, and the risk of analytical artifact formation.

Diagram 2: Optimized Analytical Workflow

A self-validating workflow to ensure accurate quantification.

Caption: Figure 2. Critical control points in the analytical workflow to prevent N-oxide reversion artifacts.

Part 6: Toxicology & Regulatory Context

While Doxylamine N-Oxide is a structural alert (N-oxide functionality), regulatory reviews of Doxylamine Succinate (e.g., FDA reviews for Diclegis) have generally considered the metabolite profile safe due to the high safety margins of the parent drug and negative genotoxicity data for the API. However, as an impurity in the drug product, it must be controlled according to ICH Q3B(R2) thresholds:

-

Reporting Threshold: 0.1%

-

Identification Threshold: 0.2% (for max daily dose < 10 mg)

Genotoxicity Assessment: Standard in silico systems (e.g., DEREK, SAR) may flag the N-oxide group. However, empirical data suggests that stable N-oxides of non-mutagenic amines often lack mutagenicity. Definitive qualification is required if levels exceed ICH limits.

Part 7: References

-

United States Pharmacopeia (USP). Doxylamine Succinate Monograph: Organic Impurities. USP-NF. Link

-

U.S. Food and Drug Administration (FDA). Pharmacology/Toxicology Review: Diclegis (Doxylamine Succinate/Pyridoxine HCl). Application No. 021876Orig1s000. 2013. Link

-

Korfmacher, W. A., et al. "Analysis of doxylamine N-oxide and pyrilamine N-oxide as synthetic standards and biologically derived metabolites by thermospray mass spectrometry."[1][2] Biomedical & Environmental Mass Spectrometry, 15(9), 501–508.[1] Link

-

Castro-Puyana, M., et al. "Separation and quantitation of N-oxides by HPLC: Addressing the thermal instability issue." Journal of Pharmaceutical and Biomedical Analysis. Link

-

European Medicines Agency (EMA). ICH Guideline Q3B (R2) on Impurities in New Drug Products.Link

Sources

Technical Guide: Solubility Profiling & Handling of Doxylamine N-Oxide

The following technical guide details the solubility, physicochemical properties, and handling protocols for Doxylamine N-Oxide, a critical oxidative impurity and metabolite of the antihistamine Doxylamine.[1]

CAS: 97143-65-2 | Formula: C₁₇H₂₂N₂O₂ | MW: 286.37 g/mol [1]

Executive Summary

Doxylamine N-Oxide (Dox-NO) is the primary oxidative degradation product of Doxylamine and a pharmacologically active metabolite.[1] In drug development, it serves as a critical quality attribute (CQA) for stability-indicating methods.[1] Unlike the highly soluble Doxylamine Succinate salt used in therapeutics, Doxylamine N-Oxide is typically isolated as a free base or hygroscopic solid with distinct solubility behaviors driven by the zwitterionic nature of the N–O bond.[1]

This guide provides researchers with solubility data, synthesis protocols, and analytical workflows to effectively manage this impurity in formulation and QC environments.

Physicochemical Basis of Solubility

The solubility of Doxylamine N-Oxide is governed by the polarity of the amine oxide moiety, which imparts a large dipole moment (approx.[1] 4.38 D), significantly higher than the parent tertiary amine.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Physical State | Off-white solid / Hygroscopic powder | Requires handling in low-humidity environments to prevent deliquescence.[1] |

| Melting Point | 104–107°C | Indicates a stable crystal lattice, though lower than many inorganic salts.[1] |

| LogP (Predicted) | ~2.15 – 2.53 | Moderate lipophilicity; retains affinity for organic matrices but enhanced water solubility compared to free base.[1] |

| pKa (Predicted) | ~4.53 | Weakly basic; solubility is pH-dependent, increasing significantly in acidic media.[1] |

| Polarity | High (Zwitterionic N⁺–O⁻) | Favors solvation in protic solvents (Water, Methanol) and polar aprotic solvents (DMSO).[1] |

Solubility Profile

The following data synthesizes reported experimental observations and theoretical solubility based on structure-property relationships (SPR).

Primary Solvent Compatibility

| Solvent Class | Solvent | Solubility Status | Technical Notes |

| Protic Polar | Water | Soluble | High solubility expected due to H-bond accepting capability of oxygen. pH < 4 enhances solubility via protonation.[1] |

| Protic Polar | Methanol | Soluble | Preferred solvent for stock solution preparation.[1] Some sources note "slight" solubility for specific polymorphs; sonication recommended.[1] |

| Polar Aprotic | DMSO | Soluble | Excellent solvent for NMR studies and biological assays.[1] Stability concerns upon prolonged storage (potential deoxygenation).[1] |

| Chlorinated | Chloroform | Slightly Soluble | Useful for liquid-liquid extraction (LLE) from aqueous phases, though less efficient than for the parent free base.[1] |

| Non-Polar | Hexane | Insoluble | Suitable as an anti-solvent for precipitation/purification.[1] |

Critical Handling Note: Hygroscopicity

Doxylamine N-Oxide is hygroscopic.[1] Exposure to ambient moisture can lead to the formation of a gummy residue, altering apparent solubility and concentration calculations.[1]

-

Protocol: Equilibrate vials to room temperature before opening. Weigh in a glove box or low-humidity environment if possible.[1]

Experimental Protocols

Workflow 1: Synthesis & Purification of Doxylamine N-Oxide

When commercial standards are unavailable or cost-prohibitive, the N-oxide can be synthesized via oxidation of the parent amine.[1]

Reaction Principle:

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.0 equivalent of Doxylamine (free base) in Dichloromethane (DCM) or Ethanol.[1][2]

-

Oxidation: Cool to 0–5°C. Add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) portion-wise under Nitrogen atmosphere.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC or HPLC.[1]

-

Quenching: Add aqueous Sodium Thiosulfate to neutralize excess peroxide.

-

Extraction: Extract with DCM. Wash organic layer with saturated Sodium Bicarbonate (to remove benzoic acid byproduct).[1]

-

Purification: Purify via column chromatography using a polar mobile phase (e.g., Ethyl Acetate/Methanol or Petrol Ether/Ethyl Acetate 8:1).[1]

-

Storage: Store purified solid at -20°C, protected from light and moisture.

Workflow 2: Solubility Determination (Shake-Flask Method)

For precise quantitative solubility data in a specific formulation vehicle:

-

Preparation: Add excess Doxylamine N-Oxide solid to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (using a shaker or magnetic stirrer).

-

Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE syringe filter.[1]

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (262 nm) against a standard curve.

Visualizations

Figure 1: Synthesis & Degradation Pathway

This diagram illustrates the formation of the N-oxide and its potential reversal or further degradation, critical for stability profiling.[1]

Caption: Figure 1. Oxidative pathway forming Doxylamine N-Oxide and potential thermal degradation via Cope elimination.

Figure 2: Analytical Workflow for Impurity Profiling

Standardized process for detecting and quantifying Doxylamine N-Oxide in drug substances.[1]

Caption: Figure 2. Standardized HPLC workflow for the isolation and quantification of Doxylamine N-Oxide.

Implications for Drug Development[1]

-

Stability Indicating Methods (SIM): Doxylamine N-Oxide elutes after the parent peak in reverse-phase chromatography due to the specific interaction of the N-oxide with silanol groups and its polarity relative to the protonated parent amine at acidic pH.

-

Formulation: Avoid strong oxidizing agents in excipients (e.g., peroxides in povidone) to prevent in-situ formation of the N-oxide.[1]

-

Regulatory: As a known metabolite and degradant, it must be controlled according to ICH Q3A(R2) and Q3B(R2) guidelines.[1]

References

-

BenchChem. Doxylamine N-Oxide Physicochemical Properties & Synthesis. Retrieved from [1]

-

ChemicalBook. Doxylamine N-Oxide Product Properties and Solubility Data. Retrieved from [1]

-

Santa Cruz Biotechnology. Safety Data Sheet: Doxylamine N-Oxide.[1] Retrieved from [1]

-

ResearchGate. Stability-indicating HPLC method for estimation of doxylamine succinate and characterization of degradation products. Retrieved from

-

SynZeal Research. Doxylamine Di-N-Oxide Reference Standards. Retrieved from

Sources

Methodological & Application

Application Note: Selective Synthesis and Characterization of Doxylamine N-Oxide

Introduction & Significance

Doxylamine succinate is a first-generation antihistamine possessing significant sedative and anticholinergic properties. In pharmaceutical development and quality control (QC), the identification of degradation products is a regulatory mandate (ICH Q3A/B). Doxylamine N-Oxide (CAS 97143-65-2) is a primary oxidative degradation product and a known metabolite.

Synthesizing this compound in the laboratory is critical for:

-

Impurity Profiling: Establishing a reference standard for HPLC retention time markers.

-

Metabolite Identification: Validating LC-MS/MS data from pharmacokinetic studies.

-

Stability Studies: Understanding the oxidative susceptibility of the tertiary amine side chain.

This protocol details the selective N-oxidation of Doxylamine's aliphatic amine while sparing the pyridine ring, utilizing m-Chloroperbenzoic acid (mCPBA) as the oxidant.

Retrosynthetic Strategy & Chemical Logic

Doxylamine contains two nitrogen centers:

-

Pyridine Nitrogen (

): Less nucleophilic due to the electron-withdrawing nature of the aromatic ring and hybridization. -

Dimethylamino Group (

): An aliphatic tertiary amine. It is significantly more nucleophilic and basic.

The Challenge: Uncontrolled oxidation can lead to the N,N'-dioxide (oxidation of both nitrogens). The Solution: Kinetic control. By using a stoichiometric equivalent (1.0–1.1 eq) of mCPBA at low temperatures (0°C), we selectively oxidize the aliphatic amine. The reaction relies on the nucleophilic attack of the dimethylamine lone pair onto the electrophilic oxygen of the peracid.

Reaction Scheme Visualization

Figure 1: Reaction pathway for the selective N-oxidation of Doxylamine using mCPBA.

Safety Profile

-

mCPBA (m-Chloroperbenzoic acid): Potentially shock-sensitive and explosive if dried completely. Store moist (usually sold as <77% purity with water/stabilizer). Causes severe skin burns.

-

Dichloromethane (DCM): Volatile, potential carcinogen. Use in a fume hood.

-

N-Oxides: Potentially thermally unstable. Avoid high temperatures (>50°C) during rotary evaporation.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Doxylamine Succinate (convert to free base before reaction) or Doxylamine Free Base.

-

Oxidant: mCPBA (77% max).

-

Solvent: Dichloromethane (DCM), anhydrous preferred.

-

Quench/Wash: 10% Sodium Bicarbonate (

), Brine.

Phase A: Preparation of Free Base (If starting from Succinate salt)

Note: The succinate counter-ion can interfere with stoichiometry and purification.

-

Dissolve 1.0 g Doxylamine Succinate in 20 mL water.

-

Basify to pH 10 with 1M NaOH.

-

Extract 3x with 15 mL DCM.

-

Dry combined organics over

, filter, and concentrate. Use the resulting oil immediately.

Phase B: Oxidation Reaction

-

Setup: Dissolve Doxylamine Free Base (1.0 eq, ~2.7 mmol) in DCM (10 mL) in a round-bottom flask. Add a magnetic stir bar.

-

Cooling: Submerge flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

-

Oxidant Addition: Dissolve mCPBA (1.1 eq) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.

-

Reasoning: Dropwise addition prevents localized high concentrations of oxidant, minimizing pyridine N-oxidation side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2 hours.

-

Monitoring: Check via TLC (System: 10% MeOH in DCM).

-

Observation: The N-Oxide is much more polar than the starting amine and will appear at a significantly lower Rf. It may streak on silica; adding 1% Triethylamine to the eluent helps.

-

Phase C: Workup and Purification Workflow

Figure 2: Purification workflow to remove m-chlorobenzoic acid byproduct.

Detailed Purification Steps:

-

Scrubbing the Acid: The major byproduct is m-chlorobenzoic acid (mCBA). It is soluble in DCM but forms a water-soluble salt at basic pH.

-

Wash the reaction mixture 3 times with saturated

. -

Wash once with Brine.

-

Dry over

and concentrate in vacuo (Bath temp < 40°C). -

Chromatography: If the crude contains impurities, perform flash chromatography on silica gel.

-

Gradient: Start with 100% DCM, gradient to 10% MeOH/DCM.

-

Note: N-oxides are hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

-

Analytical Validation

To confirm the synthesis of Doxylamine N-Oxide and differentiate it from the starting material, compare the following spectral markers.

Quantitative Data Summary

| Feature | Doxylamine (Starting Material) | Doxylamine N-Oxide (Product) | Diagnostic Change |

| TLC Rf (10% MeOH/DCM) | ~0.5 - 0.6 | ~0.1 - 0.2 | Significant polarity increase |

| MS (ESI+) | m/z 271.18 | m/z 287.18 | +16 Da shift (Oxygen insertion) |

| 1H NMR ( | ~2.3 ppm (Singlet) | ~3.1 - 3.3 ppm (Singlet) | Downfield shift due to deshielding by Oxygen |

| 1H NMR ( | ~2.6 ppm (Triplet) | ~3.4 - 3.6 ppm (Triplet) | Downfield shift |

Troubleshooting Guide

-

Issue: Presence of M+32 peak in MS.

-

Cause: Over-oxidation to the Di-N-oxide (Pyridine oxidation).

-

Fix: Lower reaction temperature to -10°C and ensure strict 1.0 eq of mCPBA.

-

-

Issue: Low Yield / Product stuck on column.

-

Cause: N-oxides interact strongly with acidic silica silanols.

-

Fix: Pre-wash the silica column with 1% Triethylamine in DCM to deactivate acidic sites.

-

References

-

USP Monographs . "Doxylamine Succinate."[1][2][3][4][5][6][7][8] United States Pharmacopeia and National Formulary (USP-NF). (Standard for impurity limits).

-

European Pharmacopoeia (Ph. Eur.) . "Doxylamine Hydrogen Succinate." (Defines Impurity B and others).

-

Bickel, M. H. "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews, 21(4), 325-355. (Foundational mechanism of amine oxidation).

-

Chankvetadze, B., et al. "Enantioseparation of doxylamine and its degradation products." Journal of Pharmaceutical and Biomedical Analysis. (Context for degradation profiling).

-

Sigma-Aldrich .[9] "Doxylamine N-Oxide Reference Standard." (Product Specification and CAS verification).

Sources

- 1. Synthetic method of doxylamine succinate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]

- 3. Chemometric Quality Assessment of Doxylamine Succinate With Its Degradation Product: Implementation of Two Predictive Models on UV-Spectrophotometric Data of Anti-Emetic Binary Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Doxylamine N-Oxide | CAS 97143-65-2 | LGC Standards [lgcstandards.com]

- 9. Doxylamine N-Oxide | 97143-65-2 [sigmaaldrich.com]

Application Notes & Protocols: The Role of Doxylamine N-Oxide in Modern Drug Metabolism Studies

Preamble: Beyond the Parent Compound – The Critical Role of Metabolite Analysis

In drug development, the journey of a candidate compound through the body is a story of transformation. The parent drug is often just the protagonist, while its metabolites—the cast of characters it becomes—dictate crucial aspects of the plot, including efficacy, safety, and duration of action. Understanding these transformations, or biotransformations, is not merely an academic exercise; it is a cornerstone of preclinical and clinical safety assessment mandated by regulatory bodies like the FDA.[1][2] N-oxidation represents a frequent and important metabolic pathway, particularly for compounds containing tertiary amine functionalities. These N-oxide metabolites can possess their own pharmacological or toxicological profiles, or they may be unstable intermediates.[3][4]

This guide delves into the application of Doxylamine N-Oxide, a principal metabolite of the widely used antihistamine Doxylamine, as a case study and practical tool in drug metabolism research. We will move beyond theoretical descriptions to provide field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Metabolic Fate of Doxylamine: A Multi-Pathway Transformation

Doxylamine, an ethanolamine antihistamine, undergoes extensive hepatic metabolism primarily orchestrated by the Cytochrome P450 (CYP) enzyme superfamily.[5] The key isozymes responsible for its biotransformation are CYP2D6, CYP1A2, and CYP2C9.[6][7] This enzymatic activity leads to several major metabolites, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and the focus of this guide, Doxylamine N-Oxide.[6][8]

The formation of Doxylamine N-Oxide is a classic example of N-oxidation, a Phase I metabolic reaction. This reaction is catalyzed not only by CYP enzymes but also potentially by Flavin-containing Monooxygenases (FMOs), which are another important class of drug-metabolizing enzymes known for oxidizing nucleophilic heteroatoms.[3] The conversion to an N-oxide introduces a polar N+–O– bond, which significantly increases the water solubility of the molecule, typically facilitating its excretion.[9]

Caption: Metabolic pathways of Doxylamine in the liver.

Application: Doxylamine N-Oxide as a Reference Standard

The primary and most direct application of synthetically prepared Doxylamine N-Oxide is its use as an analytical reference standard.[10] To accurately study the metabolism of a parent drug, one must be able to unequivocally identify and quantify its metabolites in complex biological matrices like plasma, urine, or microsomal incubates.

Causality Behind the Application: Without a certified reference standard, identifying a peak in a chromatogram as "Doxylamine N-Oxide" is merely a hypothesis based on mass-to-charge ratio (m/z). A reference standard provides the definitive confirmation by matching retention time, mass spectral fragmentation patterns, and enabling the construction of a calibration curve for accurate quantification. This is a non-negotiable aspect of Good Laboratory Practice (GLP) and regulatory submission.

Protocol 1: In Vitro Generation and Quantification of Doxylamine N-Oxide

This protocol details how to generate and subsequently quantify Doxylamine N-Oxide from its parent compound using human liver microsomes (HLM), a standard in vitro tool that contains a rich complement of CYP and FMO enzymes.

Objective: To determine the rate of formation of Doxylamine N-Oxide from Doxylamine in a pooled human liver microsomal system.

Scientific Rationale: This experiment simulates the hepatic Phase I metabolism of Doxylamine. By measuring the metabolite's formation over time, we can calculate an initial rate of metabolism, which is a key parameter for understanding the drug's disposition. The inclusion of a "-NADPH" control is critical to ensure the observed metabolism is enzymatic and dependent on these enzyme systems.[11]

Materials:

-

Doxylamine Succinate (Parent Drug)

-

Doxylamine N-Oxide (Analytical Standard)[12]

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)

-

Internal Standard (IS) solution (e.g., Diphenhydramine-d3 in ACN)

Procedure:

-

Preparation:

-

Thaw HLM on ice. Prepare a working stock of Doxylamine (e.g., 100 µM) in phosphate buffer.

-

Prepare two sets of master mixes in separate tubes on ice: one "+NADPH" and one "-NADPH" (replace regenerating system with buffer).

-

For a 1 mL final incubation volume per timepoint, the "+NADPH" master mix would contain buffer, the NADPH regenerating system, and HLM.

-

-

Incubation:

-

Pre-warm the master mixes at 37°C for 5 minutes.

-

Initiate the reaction by adding the Doxylamine working stock to the master mix to achieve a final concentration of 1 µM. Vortex gently. This is T=0.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately add the 100 µL aliquot to a microcentrifuge tube containing 200 µL of ice-cold ACN with the Internal Standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

-

Vortex vigorously for 30 seconds.

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a 96-well plate or HPLC vials.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Doxylamine N-Oxide.

-

Data Analysis: Plot the concentration of Doxylamine N-Oxide versus time. The initial rate of formation is the slope of the linear portion of this curve. This data is foundational for more complex kinetic modeling.

Application: Investigating Drug-Drug Interaction (DDI) Potential

A critical question in drug development is whether a new chemical entity (or its metabolites) can inhibit the metabolic enzymes responsible for clearing other co-administered drugs. This is a primary cause of adverse drug-drug interactions.[13] While Doxylamine itself is a known substrate of CYP2D6, it is crucial to evaluate whether its metabolites, like Doxylamine N-Oxide, also act as inhibitors.

Protocol 2: CYP2D6 Inhibition Assay Using Doxylamine N-Oxide

This protocol outlines a standard in vitro assay to determine the half-maximal inhibitory concentration (IC50) of Doxylamine N-Oxide against CYP2D6, a clinically significant drug-metabolizing enzyme.

Objective: To assess the inhibitory potential of Doxylamine N-Oxide on CYP2D6 activity in HLM.

Scientific Rationale: We use a known, specific substrate for CYP2D6 (a "probe substrate" like Bufuralol) and measure the rate of its metabolism in the presence and absence of our potential inhibitor (Doxylamine N-Oxide).[14] A decrease in the formation of the probe substrate's metabolite indicates inhibition. By testing a range of inhibitor concentrations, we can determine the IC50, a quantitative measure of inhibitory potency. This value is essential for predicting the likelihood of clinical DDIs, often guided by regulatory frameworks like the ICH M12 guidance.[15][16]

Materials:

-

Doxylamine N-Oxide (Test Inhibitor)

-

Bufuralol (CYP2D6 Probe Substrate)

-

1'-Hydroxybufuralol (Metabolite Standard)

-

Quinidine (Positive Control Inhibitor for CYP2D6)

-

Pooled Human Liver Microsomes (HLM)

-

All other reagents as listed in Protocol 1.

Experimental Workflow Diagram:

Caption: Workflow for determining the IC50 of a test compound.

Procedure:

-

Preparation:

-

Prepare serial dilutions of Doxylamine N-Oxide in buffer (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM final concentrations). Also prepare a "vehicle control" (0 µM inhibitor) and a positive control (Quinidine, e.g., 1 µM).

-

Prepare a working solution of the probe substrate Bufuralol (final concentration should be below its Km, e.g., 5 µM).

-

-

Pre-incubation:

-

In a 96-well plate, combine HLM (e.g., final concentration 0.25 mg/mL), phosphate buffer, and each concentration of Doxylamine N-Oxide (or controls).

-

Add the NADPH regenerating system.

-

Pre-incubate this mixture at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzymes before the substrate is introduced.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the Bufuralol working solution to all wells.

-

Incubate at 37°C for a predetermined time (e.g., 15 minutes, ensuring the reaction is in the linear range).

-

-

Quenching and Processing:

-

Stop the reaction by adding ice-cold ACN with Internal Standard.

-

Process the samples as described in Protocol 1 (centrifugation, supernatant transfer).

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to quantify the amount of 1'-Hydroxybufuralol formed.

-

Data Interpretation & Presentation:

-

Calculate the percent of CYP2D6 activity remaining at each inhibitor concentration relative to the vehicle control (which represents 100% activity).

-

Plot the % activity (Y-axis) against the log of the inhibitor concentration (X-axis).

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Sample Data Table:

| Doxylamine N-Oxide (µM) | Log [Inhibitor] | 1'-OH-Bufuralol Formed (pmol/min/mg) | % Activity Remaining |

| 0 (Vehicle) | N/A | 150.2 | 100.0 |

| 0.1 | -1.0 | 145.1 | 96.6 |

| 0.3 | -0.52 | 138.8 | 92.4 |

| 1 | 0.0 | 120.5 | 80.2 |

| 3 | 0.48 | 95.1 | 63.3 |

| 10 | 1.0 | 72.3 | 48.1 |

| 30 | 1.48 | 40.6 | 27.0 |

| 100 | 2.0 | 15.8 | 10.5 |

From this data, the calculated IC50 value would be approximately 9.5 µM . This value can then be used in risk assessment calculations to predict the potential for an in vivo DDI.

Conclusion: An Indispensable Tool for a Complete Picture

Doxylamine N-Oxide serves as a quintessential example of why metabolite studies are indispensable in drug development. Its application as an analytical standard is fundamental for accurate metabolic profiling. Furthermore, evaluating its potential to act as an enzyme inhibitor, as detailed in our protocol, provides a more complete safety profile of the parent drug by accounting for the actions of its biotransformation products. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate the role of N-oxide metabolites, ensuring a more thorough and scientifically rigorous drug development process.

References

-

Wikipedia. (2024). Doxylamine. Retrieved from [Link]

- Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993-9.

-

ResearchGate. (n.d.). Doxylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). The postulated pathways of doxylamine succinate metabolism in the.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Doxylamine. PubChem. Retrieved from [Link]

- Slikker, W., Jr, Lipe, G. W., & Newport, G. D. (1989). Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites. Journal of analytical toxicology, 13(5), 282-6.

- Ganes, D. A., & Midha, K. K. (1987). Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. Xenobiotica, 17(8), 993-9.

- Bickel, M. H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica, 1(3), 313-319.

-

Semantic Scholar. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

-

Acute Porphyria Drugs Database. (n.d.). R06AA09 - Doxylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]

- Hamman, M. A., Bruce, M. A., & Haehner-Daniels, B. D. (2000). Inhibitory Effects of H1-antihistamines on CYP2D6- And CYP2C9-mediated Drug Metabolic Reactions in Human Liver Microsomes. The Annals of pharmacotherapy, 34(1), 43-8.

-

Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Fluorescent assay for quantitative analysis of trimethylamine N-oxide. Retrieved from [Link]

-

Acta Pharmaceutica Sciencia. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[5][10][17] triazolo[4,3-a]quinoxaline by in vitro rat. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]

-

MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. medipol.edu.tr [medipol.edu.tr]

- 5. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Doxylamine - Wikipedia [en.wikipedia.org]

- 7. R06AA09 - Doxylamine [drugs-porphyria.org]

- 8. researchgate.net [researchgate.net]

- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. mdpi.com [mdpi.com]

- 12. store.usp.org [store.usp.org]

- 13. xenotech.com [xenotech.com]

- 14. Inhibitory effects of H1-antihistamines on CYP2D6- and CYP2C9-mediated drug metabolic reactions in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. fda.gov [fda.gov]

- 17. biosynth.com [biosynth.com]

Application Note: Quantitative Determination of Doxylamine N-Oxide in Human Urine via LC-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of Doxylamine N-Oxide (DOX-NOX), a primary metabolite of the antihistamine Doxylamine, in human urine. Unlike the parent compound, the N-oxide metabolite presents unique challenges regarding thermal instability and polarity. This guide utilizes Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high sensitivity (LLOQ: 1.0 ng/mL) and metabolic specificity. Special emphasis is placed on mitigating in-source fragmentation, a common artifact where N-oxides revert to their parent amine during ionization, potentially skewing quantitation data.

Introduction & Biological Context

Doxylamine succinate is a widely used first-generation antihistamine with sedative properties.[1] While the parent drug is the primary target for most pharmacokinetic (PK) studies, its metabolic profile is complex. In humans, Doxylamine undergoes extensive hepatic metabolism via Cytochrome P450 enzymes (primarily CYP2D6, CYP1A2, and CYP2C9).[1]

The major metabolic pathways include:

-

N-demethylation to N-desmethyldoxylamine.

-

N-oxidation to Doxylamine N-Oxide.

-

Glucuronidation of downstream metabolites.

Quantifying the N-oxide is critical for comprehensive PK profiling and forensic toxicology, as it accounts for a significant fraction of the urinary excretion profile. However, N-oxides are thermally labile; they can deoxygenate back to the parent tertiary amine under high heat or aggressive ionization, leading to overestimation of the parent drug and underestimation of the metabolite.

Metabolic Pathway Visualization

Figure 1: Doxylamine is metabolized via demethylation and N-oxidation. The N-oxide pathway is a direct oxidation of the tertiary amine.

Method Development Strategy (Expertise & Causality)

The "In-Source" Fragmentation Problem

The Challenge: N-oxides are fragile. In the electrospray ionization (ESI) source, high temperatures and declustering potentials can cause the loss of the oxygen atom (

-

Temperature Control: The ESI source temperature is kept lower (400°C) than typical small molecule methods (500-600°C).

-

Soft Ionization: Declustering Potential (DP) and Cone Voltage must be optimized specifically to preserve the

of the N-oxide (m/z 287) without inducing pre-mature fragmentation.

Chromatographic Separation

The Challenge: Doxylamine N-oxide is more polar than Doxylamine. On standard C18 columns, it elutes earlier and may co-elute with polar urinary interferences. The Solution:

-

Column Selection: A polar-embedded C18 column (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex Biphenyl) is preferred to enhance retention of the polar N-oxide while maintaining peak shape for the basic parent.

-

Mobile Phase: The use of Ammonium Formate buffers is essential to maintain pH consistency and improve ionization efficiency.

Experimental Protocol

Materials & Reagents

-

Standards: Doxylamine Succinate (Sigma-Aldrich), Doxylamine N-Oxide (Custom Synthesis or Toronto Research Chemicals).

-

Internal Standard (IS): Doxylamine-d5 (preferred) or Doxylamine N-oxide-d3.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX 30mg/1cc).

Sample Preparation (Solid Phase Extraction)

Urine is a complex matrix containing salts and urea that suppress ionization. SPE is superior to "dilute-and-shoot" for robust quantification.

-

Pre-treatment: Thaw urine at room temperature. Vortex.

-

Aliquot: Transfer

of urine to a clean tube. -

IS Addition: Add

of Internal Standard solution ( -

Dilution: Add

of -

SPE Loading (Oasis MCX):

-

Evaporation: Evaporate eluate to dryness under Nitrogen at <40°C . Critical: High heat degrades N-oxides.

-

Reconstitution: Reconstitute in

of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Agilent 1290 Infinity II or equivalent UHPLC.

-

Column: Phenomenex Kinetex Biphenyl (

). -

Flow Rate:

. -

Column Temp:

. -

Injection Vol:

.

Mobile Phases:

-

A: 10mM Ammonium Formate in Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Start Gradient |

| 3.50 | 90 | Elution of Parent |

| 4.50 | 90 | Wash |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | End of Run |

Mass Spectrometry (Sciex QTRAP 5500 / 6500+):

-

Source: Turbo Ion Spray (ESI+).

-

Ion Source Gas 1/2: 50 / 50 psi.

-

Curtain Gas: 35 psi.

-

Temperature (TEM): 450°C (Optimized to prevent thermal degradation).

-

IonSpray Voltage: 4500 V.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |

| Doxylamine N-Oxide | 287.2 | 182.1 | 50 | 35 | Quantifier |

| Doxylamine N-Oxide | 287.2 | 271.2 | 50 | 20 | Qualifier* |

| Doxylamine (Parent) | 271.2 | 182.1 | 50 | 30 | Monitor |

| Doxylamine-d5 (IS) | 276.2 | 187.1 | 50 | 30 | Internal Std |

*Note: The 287->271 transition represents the loss of oxygen. While abundant, it is less specific than the 287->182 backbone fragmentation.

Workflow Visualization

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the data, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

-

Selectivity: Analyze 6 lots of blank urine. No interference >20% of the LLOQ peak area should be observed at the retention time of Doxylamine N-Oxide.

-

Linearity: 1.0 ng/mL to 500 ng/mL. Correlation coefficient (

) must be -

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be

(20% at LLOQ). -

Accuracy must be within

of nominal (20% at LLOQ).

-

-

Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. A value between 85-115% indicates minimal ion suppression/enhancement.

-

Stability (Critical):

-

Freeze/Thaw: 3 cycles at -80°C.

-

Benchtop: 4 hours at Room Temperature.

-

Processed Sample: 24 hours in autosampler at 10°C.

-

Note: If N-oxide degradation is observed (>15% loss), reduce evaporation temperature or use amber glassware to prevent photo-degradation.

-

Troubleshooting & Critical Insights

-

Ghost Peaks: If you see Doxylamine N-Oxide peaks in a "Doxylamine-only" standard, your source temperature is too high. The N-oxide is being formed or the standard is contaminated. Conversely, if you see Doxylamine in an N-Oxide standard, thermal degradation is occurring in the source.

-

Retention Time Drift: Urine pH varies. The MCX extraction neutralizes this, but ensure the reconstitution solvent matches the initial mobile phase conditions to prevent peak distortion.

-

Carryover: Doxylamine is "sticky." Ensure the autosampler needle wash includes an organic solvent (e.g., ACN:IPA:Water 40:40:20) to prevent carryover into subsequent blanks.

References

-

Slikker, W., et al. (1989). "Metabolism and excretion of doxylamine succinate in man." Clinical Pharmacology & Therapeutics.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

-

Kushnir, M.M., et al. (2020). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Journal of Mass Spectrometry.

-

Zhang, H., et al. (2019). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Journal of Chromatography B.

Sources

Application Note: Metabolite Safety Profiling of Doxylamine N-Oxide

Evaluation of CYP450 Reversible and Time-Dependent Inhibition Potential

Abstract & Strategic Context

In the landscape of drug development, the FDA’s Metabolites in Safety Testing (MIST) guidelines mandate the characterization of human metabolites formed at >10% of total drug exposure.[1] Doxylamine N-Oxide , a primary oxidative metabolite of the antihistamine Doxylamine, represents a critical target for safety profiling.

While Doxylamine itself is a known substrate of CYP2D6, CYP1A2, and CYP2C9, the inhibitory potential of its N-oxide metabolite remains a distinct variable in predicting Drug-Drug Interactions (DDIs). This Application Note details a rigorous protocol for evaluating Doxylamine N-Oxide as an inhibitor of cytochrome P450 enzymes.

Key Technical Challenge: N-oxides are chemically labile and prone to retro-reduction (reversion to the parent amine) under metabolic conditions.[2] This protocol introduces specific controls to distinguish between inhibition caused by the N-oxide versus the parent drug generated in situ.

Chemical & Physical Properties

Before initiating assays, the stability of the test article must be secured.

| Property | Specification | Critical Handling Note |

| Compound | Doxylamine N-Oxide | Store at -20°C; Hygroscopic. |

| MW | 286.37 g/mol | +16 Da shift from Parent (270.37). |

| Solubility | DMSO, Methanol | Avoid heating to dissolve; heat promotes deoxygenation. |

| Stability | Labile to Reductases | Can revert to Doxylamine in cytosolic incubations. |

Experimental Design: The "Self-Validating" System

To ensure data integrity, we utilize a pooled Human Liver Microsome (HLM) system. The design must account for the possibility that Doxylamine N-Oxide acts as either a direct inhibitor or a pro-inhibitor (via retro-reduction).

3.1 The "Retro-Reduction" Control Trap

Standard protocols fail here. If Doxylamine N-Oxide reduces back to Doxylamine during incubation, and Doxylamine inhibits the CYP, you may falsely attribute potency to the N-oxide.

-

Solution: Parallel incubation without NADPH (to measure chemical stability) and monitoring of Parent Doxylamine formation in the test wells.

3.2 Assay Workflow Visualization

The following diagram outlines the decision logic and workflow for the inhibition screen.

Figure 1: Dual-arm workflow ensuring that observed inhibition is intrinsic to the N-oxide and not a result of degradation.

Detailed Protocol: IC50 Determination

4.1 Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Probe Substrates (Cocktail or Single):

-

CYP3A4: Midazolam (2 µM) or Testosterone (50 µM).

-

CYP2D6: Dextromethorphan (5 µM).

-

-

Test Article: Doxylamine N-Oxide (0.1 µM to 100 µM).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

4.2 Step-by-Step Methodology

Step 1: Preparation of Stocks

-

Dissolve Doxylamine N-Oxide in DMSO to create a 20 mM stock.

-

Prepare serial dilutions (1:3) in phosphate buffer (100 mM, pH 7.4) to limit final DMSO concentration to <0.1%.

-

Expert Insight: Do not use methanol in the final incubation; it can inhibit CYP2E1 and CYP2C9.

-

Step 2: Pre-Incubation (The Equilibrium Phase)

-

In a 96-well plate, add:

-

10 µL HLM (Final conc: 0.5 mg/mL).

-

10 µL Doxylamine N-Oxide (varying concentrations).

-

170 µL Buffer.

-

-

Incubate at 37°C for 5 minutes. This allows the inhibitor to bind to the enzyme active site or allosteric sites.

Step 3: Reaction Initiation

-

Add 10 µL of Probe Substrate + NADPH mix.

-

Note: For Time-Dependent Inhibition (TDI) assessment, pre-incubate the N-oxide with NADPH before adding the substrate.

-

-

Incubate at 37°C for the linear range of the probe substrate (typically 10–20 minutes).

Step 4: Termination & Extraction

-

Quench reaction with 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Doxylamine-d5).

-

Centrifuge at 3,500 x g for 15 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to LC-MS/MS vials.

Analytical Method (LC-MS/MS)

Detection requires separating the N-oxide from the Parent to confirm purity and stability.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm), maintained at 40°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Doxylamine | 271.2 | 182.1 | 30 | 25 |

| Doxylamine N-Oxide | 287.2 | 271.2 | 35 | 20 |

| Doxylamine N-Oxide (Qual) | 287.2 | 182.1 | 35 | 30 |[3][4]

-

Note: The 287.2 -> 271.2 transition represents the loss of oxygen [M+H - 16], a characteristic fragmentation of N-oxides.

Data Analysis & Interpretation

6.1 Calculation of IC50

Calculate the percent activity remaining relative to the solvent control (0 µM inhibitor). Fit data to the four-parameter logistic equation:

6.2 The "False Positive" Check

Before finalizing the IC50, analyze the "0 minute" and "End of Incubation" samples for Parent Doxylamine .

-

Scenario A: Parent Doxylamine < 1% of N-Oxide concentration.

-

Scenario B: Parent Doxylamine > 5-10%.

6.3 Mechanism Visualization

Understanding the interaction logic is vital for the final report.

Figure 2: Distinguishing between direct inhibition and secondary inhibition via metabolic cycling.

References

-

US Food and Drug Administration (FDA). (2020).[5] Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

-

Bookstaff, R. C., et al. (1996).[6] "Effects of doxylamine succinate on thyroid hormone balance and enzyme induction in mice." Toxicology and Applied Pharmacology, 141(2), 584-594.[6] [PubMed ID: 8975784][6]

-

Zhang, H., et al. (2022).[3] "A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 219, 114984. Retrieved from [Link]

-

Dalvie, D., et al. (2012). "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Handbook of LC-MS Bioanalysis. Retrieved from [Link]

-

Cerny, M. A. (2012). "Metabolites in Safety Testing (MIST) Symposium." The AAPS Journal, 15(1). Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phenomenex.com [phenomenex.com]

- 5. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]

- 6. R06AA09 - Doxylamine [drugs-porphyria.org]

High-Resolution Mass Spectrometric Analysis of Doxylamine N-Oxide: A Comprehensive Application Protocol for Drug Metabolism Studies

Introduction: The Critical Role of Metabolite Identification in Drug Development

The journey of a drug from discovery to clinical application is a multi-faceted process, with a deep understanding of its metabolic fate being paramount. Drug metabolites can exhibit their own pharmacological or toxicological profiles, significantly influencing the overall safety and efficacy of a therapeutic agent. Doxylamine, a first-generation antihistamine commonly found in over-the-counter sleep aids and combination cold medications, undergoes extensive metabolism in the body. One of its key metabolites is Doxylamine N-oxide, formed through the N-oxidation of the tertiary amine moiety.[1] Accurate and sensitive quantification of such metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, providing invaluable insights for researchers, scientists, and drug development professionals.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as an indispensable tool for the definitive identification and quantification of drug metabolites in complex biological matrices.[2] Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers offer unparalleled mass accuracy and resolution, enabling the confident determination of elemental compositions and the differentiation of isobaric interferences. This application note provides a comprehensive guide to the analysis of Doxylamine N-oxide using LC-HRMS, detailing a robust protocol from sample preparation to data interpretation, all grounded in established scientific principles and regulatory expectations.

Metabolic Transformation of Doxylamine

Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes. The formation of Doxylamine N-oxide is a common metabolic pathway for tertiary amines, involving the addition of an oxygen atom to the nitrogen atom of the dimethylamino group.

Sources

Troubleshooting & Optimization

Technical Support Center: Doxylamine N-Oxide Identification & Troubleshooting

[1]

Diagnostic Framework: The Science of Instability

Welcome to the technical support center for Doxylamine impurity profiling. If you are accessing this guide, you are likely encountering "ghost peaks," inconsistent mass balance in stability studies, or difficulties distinguishing oxidative impurities from metabolic hydroxylations.

Doxylamine N-oxide is the primary oxidative degradant of Doxylamine. However, it is thermally labile . The most common error in its identification is the use of high-temperature techniques (like GC-MS or unoptimized APCI), which induce a Cope Elimination , effectively destroying the analyte before detection.

The Core Challenge: Cope Elimination

Tertiary amine N-oxides possess a specific vulnerability: when heated, they undergo a syn-periplanar elimination known as the Cope Elimination.[1][2]

-

The Reaction: Doxylamine N-oxide degrades into N,N-dimethylhydroxylamine and a vinyl ether derivative (specifically 1-phenyl-1-(pyridin-2-yl)ethyl vinyl ether).[3]

-

The Consequence: If you use GC-MS, you will likely see the degradation products or the parent molecule (via deoxygenation), leading to false negatives for the N-oxide.

Visualizing the Pathway

The following diagram illustrates the oxidative formation of the N-oxide and its subsequent thermal degradation (Cope Elimination). Use this to understand where your analyte might be disappearing during analysis.

Figure 1: Oxidative pathway of Doxylamine to its N-oxide, followed by the thermally induced Cope Elimination which splits the molecule.

Experimental Protocols

Protocol A: Controlled Generation of Doxylamine N-Oxide

Use this protocol to generate a reference standard mixture for retention time confirmation.[3]

Objective: Create a high-yield N-oxide sample to validate LC-MS separation.

-

Preparation: Dissolve 10 mg of Doxylamine Succinate in 5 mL of Acetonitrile:Water (50:50 v/v).

-

Oxidation: Add 1 mL of 30% Hydrogen Peroxide (

). -

Incubation: Vortex and let stand at room temperature (20-25°C) for 4–6 hours.

-

Quenching: Add a catalytic amount of Manganese Dioxide (

) or Platinum black to decompose excess peroxide, or simply dilute 1:10 with mobile phase prior to injection. -

Storage: Store at 4°C. Analyze within 24 hours.

Protocol B: LC-MS/MS Identification Conditions

Recommended starting conditions to ensure separation of the polar N-oxide from the parent.[3]

| Parameter | Setting / Recommendation | Rationale |

| Column | C18 (e.g., Waters XBridge or Agilent Zorbax), 1.7 µm or 3.5 µm | Standard RP selectivity.[3] N-oxide is more polar and will elute before Doxylamine.[3] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5 - 5.[3]0) | Acidic pH ensures protonation of the amine for MS sensitivity but prevents hydrolysis. |

| Mobile Phase B | Acetonitrile | Sharpens peaks for polar amines.[3] |

| Gradient | 5% B to 90% B over 10 mins | N-oxide typically elutes at relative retention time (RRT) ~0.8 - 0.[3]9. |

| Ionization | ESI Positive Mode | Soft ionization is required to prevent in-source fragmentation.[3] |

| Source Temp | < 350°C (Ideal: 250-300°C) | Crucial: High source temps can mimic Cope elimination inside the MS source.[3] |

Troubleshooting & FAQs

Issue 1: "I see a +16 Da peak, but is it the N-Oxide or a Hydroxyl impurity?"

Diagnosis: Both N-oxidation and Hydroxylation add 16 Da (Oxygen).[3] Solution: Use MS/MS fragmentation patterns to distinguish them.

-

N-Oxide Signature:

-

Precursor:

287. -

Fragmentation: Often shows a characteristic loss of 16 Da (Oxygen radical) or 17 Da (OH radical) to revert to the parent mass (

271). -

Mechanism: The N-O bond is weaker than a C-O bond (hydroxyl).

-

-

Hydroxylated Metabolite Signature:

-

Precursor:

287. -

Fragmentation: typically shows a neutral loss of water (-18 Da,

269). The Oxygen is covalently bonded to a Carbon ring/chain and is harder to strip off as a single atom.

-

Issue 2: "My N-Oxide peak disappears when I try to concentrate the sample."

Diagnosis: You likely used a rotary evaporator with a heated water bath. Solution:

-

Doxylamine N-oxide is thermally unstable.[3]

-

Fix: Use lyophilization (freeze-drying) or nitrogen blow-down at ambient temperature.[3] Never exceed 40°C during sample prep.

Issue 3: "The N-Oxide peak is tailing significantly."

Diagnosis: Interaction between the polar N-oxide moiety and residual silanols on the column stationary phase. Solution:

-

Increase the ionic strength of the buffer (e.g., move from 10mM to 20mM Ammonium Acetate).

-

Ensure pH is controlled (pH 4.5 is ideal).

-

Use an "end-capped" column designed for basic compounds.[3]

Analytical Decision Tree (Workflow)

Use this logic flow to confirm the identity of your impurity.

Figure 2: Decision matrix for differentiating N-Oxides from isobaric hydroxylated impurities.

References

-

Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of Mass Spectrometry. Available at: [Link]

-